3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-21(22(29-33-14)16-6-3-4-7-17(16)25)23(31)27-18-12-15(8-9-20(18)32-2)19-13-30-11-5-10-26-24(30)28-19/h3-13H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGTUWSIITYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C4=CN5C=CC=NC5=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyrimidine derivatives. This involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Cellular Effects
It is known that imidazo [1,2-a]pyrimidines have inhibitory effects against insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical reactions. The compound is involved in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation.
Biological Activity
3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential biological significance. Its molecular formula is C23H16ClN5O2, and it has garnered attention for its possible roles in various biochemical pathways and therapeutic applications.
The precise biological activity and mechanism of action for this compound are not fully elucidated. However, it is hypothesized that the compound may function as a covalent inhibitor, impacting multiple cellular pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold. This scaffold has been associated with various biological activities, including anti-cancer properties and enzyme inhibition.
Target Proteins
Currently, specific targets for this compound remain unidentified. However, similar compounds have shown activity against key proteins involved in cancer progression and other diseases. For example, imidazo[1,2-a]pyridine derivatives have been explored for their ability to inhibit kinases and other enzymes critical in cell signaling pathways.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Cytotoxicity | Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although specific IC50 values are yet to be determined. |
| Enzyme Inhibition | The compound may inhibit specific kinases or enzymes involved in tumor growth; further studies are required to confirm these effects. |
| Cell Cycle Arrest | Similar compounds have been shown to cause cell cycle arrest in the G2/M phase, suggesting a potential mechanism of action for this compound as well. |
Case Studies
- In Vitro Studies : A study evaluating related imidazo[1,2-a]pyrimidine compounds demonstrated significant cytotoxicity against HT-29 colon cancer cells, leading to G2/M phase arrest. This suggests that our compound may exhibit similar effects due to structural similarities .
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR that indicates modifications on the imidazo[1,2-a]pyrimidine scaffold can enhance biological activity. This information is crucial for optimizing our target compound for improved efficacy .
Research Findings
- A study highlighted that imidazo[1,2-a]pyridine derivatives could act as covalent inhibitors against various targets in cancer therapy . The implications for our compound suggest that it may share similar inhibitory properties.
- Another investigation into imidazo[1,2-a]pyrimidines revealed their potential as selective modulators of specific receptors involved in neurological functions . This opens avenues for exploring the neuropharmacological aspects of our compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide exhibit anticancer properties by targeting specific enzymes involved in tumor growth.
- Mechanism of Action : The compound may act as an inhibitor of key enzymes linked to cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Case Studies :
Antimicrobial Properties
The compound shows promise as an antimicrobial agent, particularly against resistant strains of bacteria.
- Targeted Pathogens : Preliminary studies suggest activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
- Case Studies :
Anti-inflammatory Potential
In silico studies have indicated that this compound might serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
- Mechanism of Action : By inhibiting 5-LOX, the compound could reduce the production of leukotrienes, mediators of inflammation .
- Case Studies :
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer | Inhibition of enzymes related to cell proliferation | Effective against various cancer cell lines |
| Antimicrobial | Activity against Mycobacterium tuberculosis | Significant antimicrobial effects observed |
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Favorable docking results with target enzyme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
